![molecular formula C18H14ClFN2O3 B2435105 N-(3-chloro-4-fluorophényl)-2-[5-(3-méthoxyphényl)-1,2-oxazol-3-yl]acétamide CAS No. 953253-10-6](/img/structure/B2435105.png)
N-(3-chloro-4-fluorophényl)-2-[5-(3-méthoxyphényl)-1,2-oxazol-3-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN2O3 and its molecular weight is 360.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Les chercheurs ont identifié ce composé comme un inhibiteur potentiel de la tyrosinase. Dans une étude de Mirabile et al., il a été étudié pour sa capacité à supprimer l'activité de la tyrosinase dans Agaricus bisporus (champignon de Paris) . L'inhibition de la tyrosinase peut avoir des implications en cosmétique, éclaircissement de la peau et traitement des troubles de l'hyperpigmentation.
- Application: Un autre composé apparenté, N-(3-chloro-4-fluorophényl)-1H-pyrazolo[4,3-b]pyridin-3-amine, a été caractérisé comme un PAM mGlu4. Cette découverte pourrait avoir des implications dans les troubles neurologiques et le développement de médicaments .
Inhibition de la Tyrosinase
Modulateur Allostérique Positif (PAM) mGlu4
Mécanisme D'action
Target of Action
The primary target of this compound is the Metabotropic Glutamate Receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and neuronal excitability.
Mode of Action
The compound acts as a Positive Allosteric Modulator (PAM) of mGlu4 . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the receptor’s activity.
Pharmacokinetics
The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species . .
Result of Action
The activation of mGlu4 by the compound can lead to a decrease in the excitability of neurons. This can have various effects at the molecular and cellular level, including a reduction in the release of certain neurotransmitters. The compound’s action has shown efficacy in preclinical rodent models of Parkinson’s disease .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-18(23)21-12-5-6-16(20)15(19)8-12/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLNTQGLUUOWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
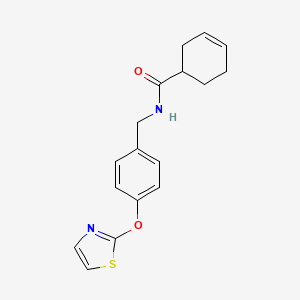
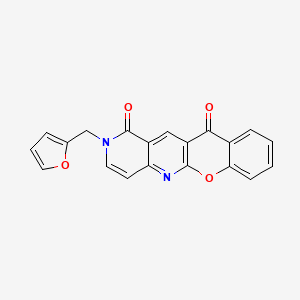
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2435028.png)
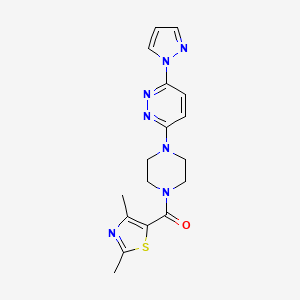
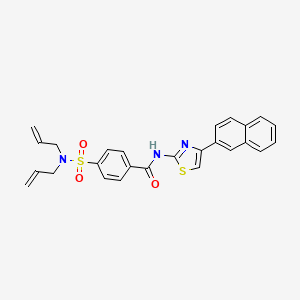
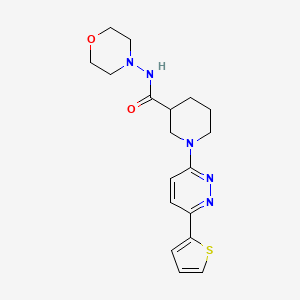
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)
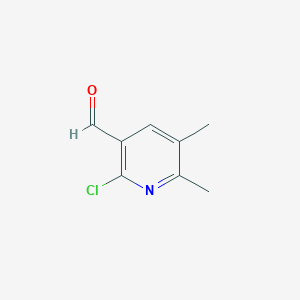
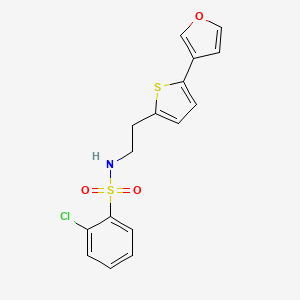
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435042.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2435044.png)

